FENTICONAZOLE

概要

説明

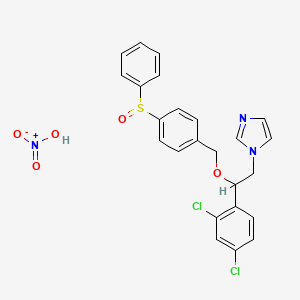

FENTICONAZOLE is a complex organic compound that features an imidazole ring, a benzenesulfinyl group, and a dichlorophenyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[[4-(Benzenesulfinyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization.

Introduction of the Benzenesulfinyl Group: The benzenesulfinyl group can be introduced via sulfoxidation reactions, where a phenyl group is oxidized to form the sulfoxide.

Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be attached through a Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

化学反応の分析

Types of Reactions

1-[2-[[4-(Benzenesulfinyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole undergoes various types of chemical reactions:

Oxidation: The benzenesulfinyl group can be further oxidized to a sulfone.

Reduction: The nitro group can be reduced to an amine.

Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted aromatic compounds.

科学的研究の応用

Treatment of Cutaneous Fungal Infections

Fenticonazole is primarily used to treat superficial mycoses, including:

- Tinea Versicolor : Clinical trials have shown that this compound cream or powder achieves a mycological response in 100% of patients with tinea versicolor .

- Candidiasis : In a large study involving 760 patients, this compound demonstrated a 95% efficacy rate in treating candidiasis .

Table 1: Efficacy Rates in Clinical Studies

Gynecological Applications

This compound is also effective in treating vulvovaginal infections:

- Vulvovaginal Candidiasis : A study comparing this compound (600 mg) with fluconazole (150 mg) found that both treatments had similar cure rates (80% for this compound) . Additionally, patients experienced a quicker reduction in pruritus with this compound (average of 2.3 days) compared to fluconazole (4.5 days) .

- Mixed Infections : this compound has shown efficacy against mixed infections involving Candida albicans, Trichomonas vaginalis, and Gardnerella vaginalis. A multicenter study reported a 90% eradication rate for Candida albicans after treatment with this compound ovules .

Table 2: Efficacy in Gynecological Conditions

| Condition | Efficacy Rate (%) | Study Reference |

|---|---|---|

| Vulvovaginal Candidiasis | 80 | |

| Mixed Infections (C. albicans) | 90 |

Comparative Studies

This compound has been compared with other antifungal agents such as clotrimazole and miconazole:

- In a randomized trial, both this compound and clotrimazole showed similar efficacy in treating symptomatic vaginal candidiasis . At the seven-day follow-up, the mycological cure rates were 92% for this compound and 88.5% for clotrimazole, indicating no significant difference between the two treatments .

- Another study indicated that this compound was at least as effective as six other topical antimycotics, including miconazole and clotrimazole, for superficial mycoses .

Safety Profile

This compound is generally well-tolerated with mild to moderate side effects. The most common adverse events include:

- Burning sensation

- Cutaneous irritation

- Itching

In clinical studies, the incidence of adverse effects was less than 5%, rarely leading to treatment discontinuation .

Case Studies

Several case studies have highlighted the effectiveness of this compound:

作用機序

The mechanism of action of 1-[2-[[4-(Benzenesulfinyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole involves its interaction with specific molecular targets:

類似化合物との比較

Similar Compounds

- 1-[2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)oxiran-2-yl]methanesulfonamide

- 1-[2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)oxiran-2-yl]methanesulfonic acid

Uniqueness

1-[2-[[4-(Benzenesulfinyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole is unique due to the presence of the benzenesulfinyl group, which imparts distinct chemical properties and biological activities compared to other similar compounds .

生物活性

Fenticonazole is a broad-spectrum antifungal agent belonging to the imidazole class, primarily used for treating various fungal infections, particularly vulvovaginal candidiasis and bacterial vaginosis. This article reviews the biological activity of this compound, highlighting its therapeutic effects, mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.

This compound exerts its antifungal effects by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This disruption leads to increased permeability and ultimately cell death. Additionally, this compound has demonstrated anti-inflammatory properties that contribute to its therapeutic effects in infections characterized by inflammatory responses.

Case Studies and Clinical Trials

- Vulvovaginal Candidiasis : A randomized clinical trial involving 153 patients compared this compound (600 mg ovule) with clotrimazole (500 mg tablet). The results showed a mycological cure rate of 92% for this compound at 7 days post-treatment, indicating its high efficacy against Candida species .

- Bacterial Vaginosis : A study on the effects of this compound in a mouse model of Gardnerella vaginalis-induced bacterial vaginosis revealed that this compound significantly reduced the proliferation of Gardnerella vaginalis and improved the balance of vaginal microbiota. The treatment also decreased levels of inflammatory cytokines such as TNF-α and IL-6, suggesting its role in alleviating inflammation associated with bacterial infections .

- Comparative Efficacy : Another trial assessed 200 mg this compound against 400 mg miconazole in treating mycotic vulvovaginitis. Both treatments achieved similar clinical efficacy rates (100% for this compound), with excellent tolerance reported in all patients treated with this compound .

In Vitro Activity

Research has shown that this compound displays potent in vitro activity against various fungal and bacterial pathogens. A study evaluated its effectiveness against 318 isolates from vaginitis cases, demonstrating a significant reduction in colony-forming units (CFU/ml) for Candida albicans, C. glabrata, and bacterial species such as Staphylococcus aureus and Escherichia coli. The time-kill studies indicated that this compound could achieve a ≥3-log decrease in CFU within hours at concentrations equal to or greater than the minimum inhibitory concentration (MIC) .

Safety and Tolerance

This compound is generally well-tolerated with minimal side effects. In various studies, adverse reactions were rare, primarily limited to mild local irritation or burning sensations. For instance, a comprehensive evaluation found that 100% of patients tolerated this compound without significant adverse events during treatment for vulvovaginal candidiasis .

Data Summary

The following table summarizes key findings from clinical trials involving this compound:

| Study Type | Condition | Treatment | Efficacy Rate (%) | Tolerance Rate (%) |

|---|---|---|---|---|

| Randomized Trial | Vulvovaginal Candidiasis | This compound | 92% (7 days) | 100% |

| Comparative Trial | Mycotic Vulvovaginitis | This compound | 100% | 100% |

| In Vitro Study | Vaginitis Isolates | This compound | ≥99.9% killing | N/A |

| Mouse Model | Bacterial Vaginosis | This compound | Significant reduction in GV counts | N/A |

特性

IUPAC Name |

1-[2-[[4-(benzenesulfinyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20Cl2N2O2S.HNO3/c25-19-8-11-22(23(26)14-19)24(15-28-13-12-27-17-28)30-16-18-6-9-21(10-7-18)31(29)20-4-2-1-3-5-20;2-1(3)4/h1-14,17,24H,15-16H2;(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYJZZBIHFPHLTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21Cl2N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747786 | |

| Record name | Nitric acid--1-[2-{[4-(benzenesulfinyl)phenyl]methoxy}-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80639-95-8 | |

| Record name | Nitric acid--1-[2-{[4-(benzenesulfinyl)phenyl]methoxy}-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。